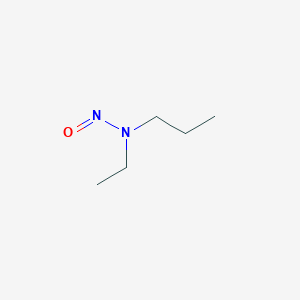

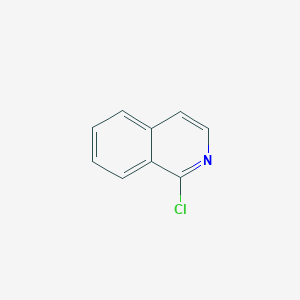

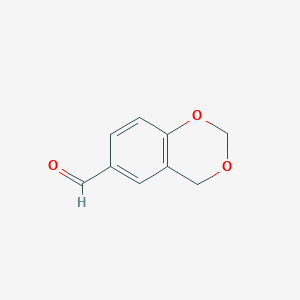

![molecular formula C15H18I3NO3 B032397 2-[3-(BUTYRYLAMINO)-2,4,6-TRIIODOBENZYL]BUTYRIC ACID CAS No. 27293-82-9](/img/structure/B32397.png)

2-[3-(BUTYRYLAMINO)-2,4,6-TRIIODOBENZYL]BUTYRIC ACID

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide tyropanoïque implique l'iodation d'un cycle benzénique suivie de l'introduction de groupes butanamido et acide butanoïque. La réaction commence généralement par l'iodation du 2,4,6-triiodophénol, suivie de la formation d'une liaison amide avec le chlorure de butanoyle. L'étape finale implique l'estérification du composé résultant avec l'acide butanoïque .

Méthodes de production industrielle : La production industrielle de l'acide tyropanoïque suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction, notamment la température, la pression et le pH, pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu améliore l'efficacité et l'évolutivité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : L'acide tyropanoïque subit diverses réactions chimiques, notamment :

Oxydation : Les atomes d'iode dans l'acide tyropanoïque peuvent être oxydés dans des conditions spécifiques.

Réduction : Le composé peut être réduit pour éliminer les atomes d'iode, modifiant ainsi ses propriétés de contraste radiographique.

Substitution : Les atomes d'iode peuvent être substitués par d'autres halogènes ou groupes fonctionnels pour modifier ses propriétés chimiques.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions d'échange d'halogènes utilisent souvent des réactifs comme l'iodure de sodium ou le brome.

Principaux produits :

Oxydation : Dérivés oxydés de l'acide tyropanoïque avec une teneur en iode modifiée.

Réduction : Formes réduites de l'acide tyropanoïque avec moins d'atomes d'iode.

Substitution : Dérivés substitués avec différents halogènes ou groupes fonctionnels.

4. Applications de la recherche scientifique

L'acide tyropanoïque a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme agent de contraste radiographique dans diverses techniques d'imagerie pour étudier les réactions chimiques et les structures moléculaires.

Biologie : Employé dans l'imagerie biologique pour visualiser les organes et les tissus, en particulier la vésicule biliaire et les voies biliaires.

Médecine : Utilisé dans l'imagerie diagnostique pour détecter les calculs biliaires et d'autres anomalies du système biliaire.

Industrie : Appliqué au développement de nouveaux agents de contraste radiographique et de technologies d'imagerie.

5. Mécanisme d'action

L'acide tyropanoïque exerce ses effets en bloquant les rayons X en raison de la présence d'atomes d'iode lourds. Lorsqu'il est injecté dans le corps, il est rapidement excrété dans la bile, où il s'accumule dans la vésicule biliaire. Les atomes d'iode absorbent les rayons X, créant une image de contraste qui met en évidence la vésicule biliaire et les voies biliaires. Ce mécanisme permet un diagnostic précis des calculs biliaires et d'autres troubles du système biliaire .

Composés similaires :

Acide iopanoïque : Un autre agent de contraste radiographique utilisé en cholécystigraphie, contenant trois atomes d'iode.

Acide diatrizoïque : Un agent de contraste radiographique utilisé dans diverses techniques d'imagerie, contenant des atomes d'iode.

Iohexol : Un agent de contraste radiographique non ionique utilisé en imagerie par tomodensitométrie (TDM).

Comparaison :

Acide tyropanoïque vs. acide iopanoïque : Les deux composés sont utilisés en cholécystigraphie et contiennent trois atomes d'iode. L'acide tyropanoïque a une structure chimique différente, ce qui peut affecter sa pharmacocinétique et ses propriétés d'imagerie.

Acide tyropanoïque vs. acide diatrizoïque : Bien que tous deux soient des agents de contraste radiographique, l'acide diatrizoïque est utilisé dans un plus large éventail de techniques d'imagerie. L'acide tyropanoïque est plus spécifique à la cholécystigraphie.

Acide tyropanoïque vs. Iohexol : L'iohexol est un agent non ionique, ce qui le rend moins susceptible de provoquer des effets indésirables par rapport à l'acide tyropanoïque ionique.

L'acide tyropanoïque reste un composé précieux en imagerie diagnostique, en particulier pour son rôle en cholécystigraphie. Sa structure chimique et ses propriétés uniques en font un outil essentiel dans le diagnostic médical et la recherche scientifique.

Applications De Recherche Scientifique

Tyropanoic acid has several scientific research applications, including:

Chemistry: Used as a radiocontrast agent in various imaging techniques to study chemical reactions and molecular structures.

Biology: Employed in biological imaging to visualize organs and tissues, particularly the gallbladder and bile ducts.

Medicine: Utilized in diagnostic imaging to detect gallstones and other abnormalities in the biliary system.

Industry: Applied in the development of new radiocontrast agents and imaging technologies.

Mécanisme D'action

Tyropanoic acid exerts its effects by obstructing X-rays due to the presence of heavy iodine atoms. When injected into the body, it is rapidly excreted into the bile, where it accumulates in the gallbladder. The iodine atoms absorb X-rays, creating a contrast image that highlights the gallbladder and bile ducts. This mechanism allows for the accurate diagnosis of gallstones and other biliary system disorders .

Comparaison Avec Des Composés Similaires

Iopanoic acid: Another radiocontrast agent used in cholecystography, containing three iodine atoms.

Diatrizoic acid: A radiocontrast agent used in various imaging techniques, containing iodine atoms.

Iohexol: A non-ionic radiocontrast agent used in computed tomography (CT) imaging.

Comparison:

Tyropanoic acid vs. Iopanoic acid: Both compounds are used in cholecystography and contain three iodine atoms. tyropanoic acid has a different chemical structure, which may affect its pharmacokinetics and imaging properties.

Tyropanoic acid vs. Diatrizoic acid: While both are radiocontrast agents, diatrizoic acid is used in a broader range of imaging techniques. Tyropanoic acid is more specific to cholecystography.

Tyropanoic acid vs. Iohexol: Iohexol is a non-ionic agent, making it less likely to cause adverse reactions compared to the ionic tyropanoic acid.

Tyropanoic acid remains a valuable compound in diagnostic imaging, particularly for its role in cholecystography. Its unique chemical structure and properties make it an essential tool in medical diagnostics and scientific research.

Propriétés

IUPAC Name |

2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h7-8H,3-6H2,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOXVLQZFAUUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)CC(CC)C(=O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18I3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048269 | |

| Record name | Tyropanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>187 | |

| Record name | Tyropanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

slightly water soluble | |

| Record name | Tyropanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

27293-82-9, 7246-21-1 | |

| Record name | α-Ethyl-2,4,6-triiodo-3-[(1-oxobutyl)amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27293-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyropanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027293829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyropanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyropanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tyropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[3-(butyrylamino)-2,4,6-triiodobenzyl]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROPANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F05V145YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

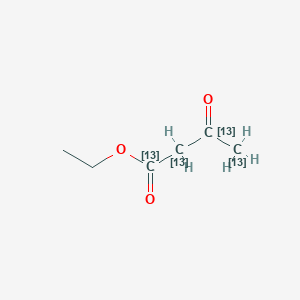

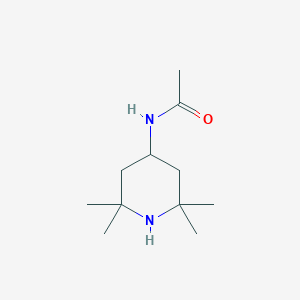

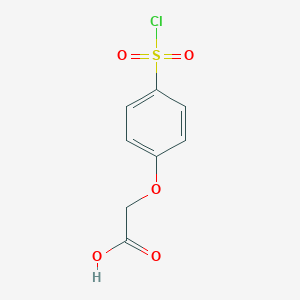

![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)

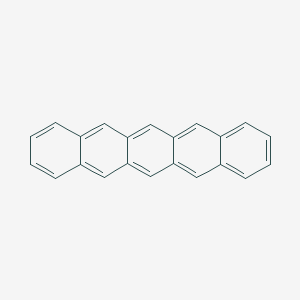

![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)